![molecular formula C21H17NO2 B14237687 2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- CAS No. 330559-52-9](/img/structure/B14237687.png)
2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- is a chemical compound known for its unique structure and properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The α,β-unsaturated carbonyl system is particularly reactive and can participate in Michael addition reactions with thiol groups on cysteine residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- 2-Propen-1-one, 1-phenyl-
- 2-Methyl-1-phenyl-1-propene
Uniqueness
2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- is unique due to the presence of both a pyridinyl group and a phenylmethoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
CAS No. |
330559-52-9 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H17NO2/c23-21(20-8-4-5-15-22-20)14-11-17-9-12-19(13-10-17)24-16-18-6-2-1-3-7-18/h1-15H,16H2 |
InChI Key |
KJAMDALAYALIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


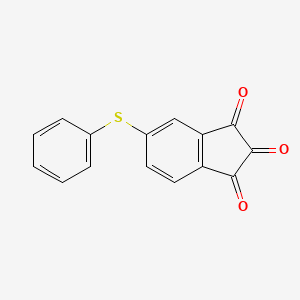

![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
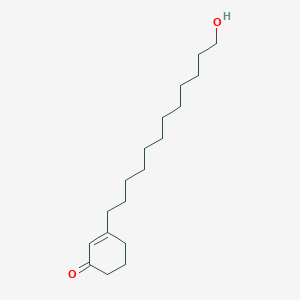
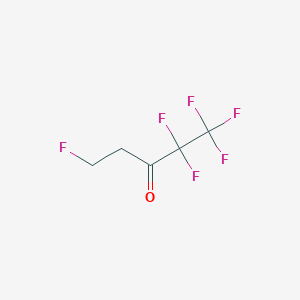
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
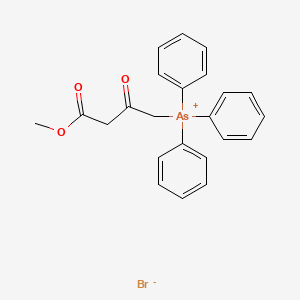
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
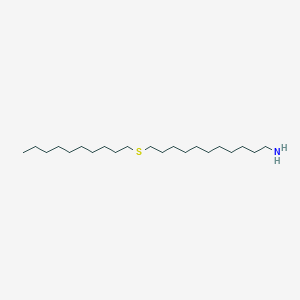
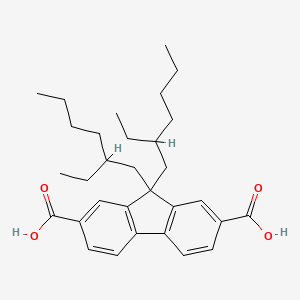
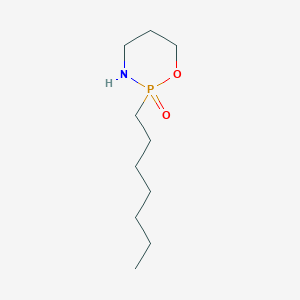
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
